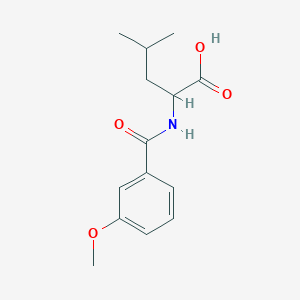

N-(3-methoxybenzoyl)leucine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-9(2)7-12(14(17)18)15-13(16)10-5-4-6-11(8-10)19-3/h4-6,8-9,12H,7H2,1-3H3,(H,15,16)(H,17,18) |

InChI Key |

MUMMHDPLNMLLKB-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Methoxybenzoyl Leucine and Analogues

Classical and Contemporary Synthetic Routes to N-Benzoyl Amino Acids

The synthesis of N-benzoyl amino acids, such as N-(3-methoxybenzoyl)leucine, has a rich history rooted in classical organic chemistry, which has been refined over the years with the development of more sophisticated methods. These approaches primarily focus on the formation of a stable amide bond between the amino group of the amino acid and the carboxyl group of a benzoic acid derivative.

Esterification and Amidation Reactions

One of the foundational strategies for the synthesis of N-acylated amino acids involves a two-step process: esterification of the amino acid followed by amidation. In this method, the carboxylic acid group of the amino acid, for instance, leucine (B10760876), is first protected as an ester. This is commonly achieved by reacting the amino acid with an alcohol, such as methanol, in the presence of an acid catalyst like trimethylsilyl (B98337) chloride (TMSCl). scielo.org.mxscielo.org.mx This initial step prevents the carboxyl group from interfering with the subsequent amidation reaction.

Once the amino acid ester is formed, the amidation reaction is carried out. This involves the N-acylation of the amino acid ester with a suitable benzoyl derivative. scielo.org.mx For the synthesis of this compound, 3-methoxybenzoyl chloride or 3-methoxybenzoic anhydride (B1165640) would be the acylating agent of choice. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. scielo.org.mx

Alternatively, a direct amidation approach can be employed where the N-acylation is performed on the amino acid itself. scielo.org.mx This is often achieved by using a benzoic anhydride in the presence of acetic acid and refluxing the mixture. scielo.org.mx Following the acylation, the desired N-benzoyl amino acid is purified from the reaction mixture.

A classic example of direct N-acylation is the Schotten-Baumann reaction. researchgate.netresearchgate.net This method involves the reaction of an amino acid with an acyl chloride in a basic aqueous solution. The base, typically sodium hydroxide, serves to both deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. While effective, this method can sometimes lead to side reactions and may require careful control of the reaction conditions to achieve high yields.

Coupling Strategies in N-Acylation

Modern synthetic chemistry has largely shifted towards the use of coupling reagents to facilitate the formation of the amide bond in N-acylation reactions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the amino acid. This approach offers several advantages, including milder reaction conditions, higher yields, and a reduction in side reactions, particularly racemization of the chiral center of the amino acid. researchgate.net

A widely used class of coupling reagents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC). scielo.org.mxpeptide.comiris-biotech.de In a typical procedure, the benzoic acid derivative (e.g., 3-methoxybenzoic acid) is mixed with the amino acid ester, the coupling reagent, and a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) in an appropriate solvent like dichloromethane. scielo.org.mxuea.ac.uk The reaction proceeds overnight at room temperature to yield the desired N-benzoyl amino ester. scielo.org.mx

To further suppress racemization and improve reaction efficiency, additives are often used in conjunction with coupling reagents. peptide.comiris-biotech.de 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the activated carboxylic acid to form an active ester intermediate. researchgate.netpeptide.com This intermediate is more stable and less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone. The active ester then reacts with the amino group to form the amide bond. researchgate.net

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU). peptide.comarkat-usa.org These reagents are known for their high reactivity and efficiency, often leading to rapid and clean conversion to the desired N-acylated product. peptide.comiris-biotech.de

Table 1: Common Coupling Reagents and Additives for N-Acylation

| Reagent/Additive | Full Name | Class | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Byproduct is insoluble in most organic solvents. peptide.com |

| EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide | Water-soluble, allowing for easy removal of byproducts. peptide.comiris-biotech.de |

| HOBt | 1-Hydroxybenzotriazole | Additive | Reduces racemization and improves reaction efficiency. researchgate.netpeptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | Phosphonium Salt | Highly effective for coupling reactions. arkat-usa.org |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Efficient with low racemization. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Reacts faster than HBTU with less epimerization. peptide.com |

Advanced Synthetic Approaches for Leucine-Based Conjugates

The synthesis of leucine-based conjugates like this compound can be further refined using advanced methodologies that offer greater control over the stereochemistry and regioselectivity of the reaction, as well as enabling more complex molecular architectures.

Stereo- and Regioselective Synthesis

Maintaining the stereochemical integrity of the chiral center in leucine is of paramount importance during synthesis. Leucine, being a chiral amino acid, can exist as L- or D-enantiomers, and the biological activity of the final conjugate is often dependent on the specific stereoisomer. The use of coupling reagents, as discussed previously, is a key strategy in preventing racemization. researchgate.net

Stereoselective synthesis can also be achieved through the use of chiral auxiliaries. In this approach, a chiral auxiliary is attached to the amino acid, which then directs the subsequent acylation reaction to occur in a stereospecific manner. beilstein-journals.org After the desired N-acylation is complete, the chiral auxiliary is removed to yield the enantiomerically pure product. beilstein-journals.org For example, Oppolzer's acyl sultams have been used for the stereoselective synthesis of L-α-amino acids. lookchem.com

Regioselectivity, the control of which functional group reacts, is also a critical consideration, especially when dealing with amino acids that have other reactive groups in their side chains. For leucine, the primary concern is ensuring that the acylation occurs at the α-amino group and not the carboxylic acid group. This is typically achieved by protecting the carboxylic acid as an ester prior to the acylation step. scielo.org.mxscielo.org.mx Organocatalytic methods have also been developed for the regioselective acylation of molecules with multiple reactive sites. figshare.com

Solid-Phase Synthesis Techniques for N-Acylated Peptides

Solid-phase peptide synthesis (SPPS) is a powerful technique for the synthesis of peptides and can be adapted for the production of N-acylated amino acids and their conjugates. arkat-usa.orggoogle.com In SPPS, the amino acid is attached to a solid support, typically a resin, via its C-terminus. google.com The N-terminus is protected with a temporary protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group. google.com

The synthesis proceeds by deprotecting the N-terminus and then coupling the next amino acid or, in this case, the acylating agent (e.g., 3-methoxybenzoic acid) to the free amino group. arkat-usa.orggoogle.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. arkat-usa.org Once the synthesis is complete, the N-acylated product is cleaved from the resin.

This technique is particularly useful for creating libraries of N-acylated compounds for screening purposes and for synthesizing more complex peptide conjugates that incorporate an N-acylated leucine residue. nih.gov Various coupling reagents, such as HBTU and HATU, are commonly employed in SPPS to ensure efficient amide bond formation. peptide.comarkat-usa.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. researchgate.netbbwpublisher.com Enzymes, such as lipases and proteases, can be used to catalyze the formation of the amide bond between the benzoic acid derivative and leucine under mild conditions. nih.govdss.go.th

One approach involves the use of acylase I, which has been shown to effectively catalyze the synthesis of N-lauroyl-L-amino acids in a glycerol-water system. dss.go.thresearchgate.net This enzymatic method offers high selectivity for the L-enantiomer of the amino acid and avoids the use of harsh reagents and organic solvents. dss.go.th Studies have shown that aminoacylases from sources like Streptomyces ambofaciens can catalyze the acylation of various amino acids, including leucine. nih.govresearchgate.net

Another chemoenzymatic strategy is the kinetically controlled synthesis (KCS) of peptides and their derivatives using proteases like papain. acs.orgrsc.org In this process, an activated amino acid monomer reacts with the enzyme to form an enzyme-substrate complex, which then reacts with another amino acid to form a peptide bond. acs.org This method can be adapted for the synthesis of N-acylated amino acids by using an acylated amino acid as a substrate.

Furthermore, ATP-dependent enzymes can be utilized for N-acyl amino acid biosynthesis through the formation of an acyl-adenylate intermediate. nih.govpnas.org This process mimics the natural biosynthetic pathways for these molecules. mdpi.com

Table 2: Research Findings on N-Acyl Amino Acid Synthesis

| Study Focus | Key Findings | Reference(s) |

|---|---|---|

| Enzymatic Synthesis | Acylase I from pig kidney effectively catalyzes the synthesis of N-lauroyl-L-amino acids in a glycerol-water system. | dss.go.thresearchgate.net |

| Enzymatic Acylation | Aminoacylases from Streptomyces ambofaciens can selectively catalyze the acylation of 14 of the 20 proteogenic L-amino acids. | nih.govresearchgate.net |

| Coupling Reagent Synthesis | A series of N-benzoyl amino esters were synthesized using EDAC as a coupling reagent. | scielo.org.mxscielo.org.mx |

| Solid-Phase Synthesis | N-acylated polyamine libraries can be synthesized on a solid support for screening purposes. | nih.gov |

| Stereoselective Synthesis | Oppolzer's acyl sultams can be used for the stereoselective synthesis of L-[15N]leucine. | lookchem.com |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-methoxybenzoyl chloride |

| 3-methoxybenzoic anhydride |

| Trimethylsilyl chloride |

| Sodium hydroxide |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) |

| 4-(N,N-dimethylamino)pyridine (DMAP) |

| 1-Hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| N-lauroyl-L-amino acids |

Derivatization Strategies for Structural Modification

The structural framework of this compound, an N-acyl amino acid, serves as a versatile template for chemical modification. Derivatization strategies are primarily aimed at exploring the structure-activity relationships by systematically altering its constituent parts: the acyl group, the amino acid backbone, and the terminal carboxyl group. These modifications can lead to the generation of diverse chemical libraries with potentially improved biological or physicochemical properties.

Scaffold Diversification and Analog Generation

Scaffold diversification involves modifying the core structure of N-acyl amino acids to produce novel analogs. This can range from simple alterations of substituents to the construction of complex, polycyclic systems. A key motivation is to explore new chemical space, which may yield compounds with enhanced potency or unique functionalities. longlabstanford.org

One powerful strategy for generating structural diversity from N-acyl amino acid precursors is through the use of N-acyliminium ions. researchgate.net These highly reactive intermediates can undergo intramolecular cyclization reactions to form a wide array of structurally complex scaffolds, including fused and bridged heterocyclic systems. researchgate.netconicet.gov.arresearchgate.net The synthesis can be designed in a modular fashion, allowing for the "decoration" of the target scaffold with various functional groups to alter its shape and properties. acs.org This approach has been used to create natural-product-like libraries from simple amino acid building blocks. researchgate.net

More direct analog generation can be achieved through standard coupling reactions. For instance, a variety of N-benzoyl amino acid analogs can be synthesized by coupling different benzoic acid derivatives with various amino acid esters. scielo.org.mxscielo.org.mx This method allows for systematic modification of both the aromatic ring of the benzoyl group and the side chain of the amino acid. For example, analogs of this compound have been created using other amino acids like valine or by altering the substitution pattern on the benzoyl ring. scielo.org.mx

Further diversification can lead to entirely new core structures. Research into N-acyl amino acids has led to the development of unnatural, isoindoline-containing analogs which have shown improved bioactivity and resistance to degradation in certain contexts. longlabstanford.org Similarly, amino acid-derived thiazole (B1198619) scaffolds have been synthesized and elaborated to create complex peptidomimetic analogs. nih.gov

Table 1: Examples of Scaffold Diversification Strategies for N-Acyl Amino Acids

| Scaffold Type | Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| Polycyclic Heterocycles | N-Acyliminium Ion Cyclization | N-Acyl-N,O-acetals, N-Acyl enamides | researchgate.net |

| Fused Heterocycles (e.g., Tetrahydrobenzopyrazino-thiadiazinone dioxides) | Solid-Phase Tandem N-Acyl Iminium Cyclization | Resin-bound amino acids, 2-nitrobenzenesulfonyl chloride, α-bromocarboxylic acid | acs.org |

| Substituted N-Benzoyl Amino Esters | Carbodiimide-mediated coupling or N-acylation with anhydride | Substituted benzoic acids, amino acid methyl esters | scielo.org.mxscielo.org.mx |

| Isoindoline-Containing N-Acyl Amino Acids | Chemical synthesis from N-acyl amino acid precursors | N-Acyl amino acids | longlabstanford.org |

| Thiazole-Based Scaffolds | Construction of thiazole ring from amino acid-derived thioamides | Boc-protected amino acids, Lawesson's reagent | nih.gov |

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

To further expand the chemical diversity and functional potential of this compound analogs, non-canonical amino acids (ncAAs) and peptidomimetics can be incorporated. Peptidomimetics are compounds designed to mimic peptides but possess modified chemical structures to improve properties like metabolic stability or receptor binding affinity. jocpr.com The incorporation of ncAAs introduces novel side-chain functionalities not found in the 20 common proteinogenic amino acids. frontiersin.org

The synthesis of peptidomimetics often involves replacing the standard amino acid backbone with more constrained or robust structures. jocpr.com For example, γ-lactam scaffolds can be synthesized to incorporate amino acid side chains, including that of leucine, creating analogs of natural products that can act as potent biological inhibitors. uea.ac.uk These constrained structures can lock the molecule into a specific bioactive conformation. Macrocyclization is another common strategy to create conformationally restricted and stable peptidomimetics from linear precursors. nih.govrsc.org

The site-specific incorporation of ncAAs into a peptide-like structure is a sophisticated technique for protein and peptide engineering. nih.gov A widely used method involves the use of an orthogonal aminoacyl-tRNA synthetase (AARS) and transfer RNA (tRNA) pair. acs.orgnih.govanu.edu.au This bio-orthogonal machinery works alongside the cell's natural protein synthesis apparatus but is engineered to recognize a specific ncAA and insert it into a growing polypeptide chain at a designated position, typically encoded by a nonsense codon like the amber stop codon (UAG). nih.govanu.edu.au This allows for the precise placement of ncAAs with unique chemical handles, such as alkynes, azides, or photo-cross-linkers.

Table 2: Strategies for Incorporating Non-Canonical Moieties

| Modification Type | Strategy/Method | Description | Reference |

|---|---|---|---|

| Peptidomimetic Scaffolds (γ-lactams) | Multi-step organic synthesis | Incorporates amino acid side chains (e.g., leucine) into a γ-lactam core to create structurally constrained analogs. | uea.ac.ukrsc.org |

| Cyclic Peptidomimetics | Head-to-tail macrocyclization | Linear peptide precursors are cyclized to enhance stability and conformational rigidity, often using specialized coupling chemistries. | nih.govrsc.org |

| Non-Canonical Amino Acids (ncAAs) | Nonsense Suppression (Genetic Code Expansion) | An orthogonal tRNA/tRNA-synthetase pair is used to incorporate an ncAA at a specific site (e.g., an amber stop codon) during translation. | nih.govnih.gov |

| Non-Canonical Amino Acids (ncAAs) | Residue-Specific Incorporation | An auxotrophic host is used to globally replace all instances of a canonical amino acid with a structural analog. | nih.govanu.edu.au |

| Hybrid Peptides | Peptide Coupling | Links different types of amino acids (e.g., alpha, beta, gamma) through peptide bonds to create novel backbones. | hmdb.ca |

Structure Activity Relationship Sar Studies of N 3 Methoxybenzoyl Leucine Derivatives

Impact of N-Acyl Moiety Modifications on Biological Activity

The N-acyl group, in this case, the 3-methoxybenzoyl moiety, plays a pivotal role in the molecule's interaction with its biological targets. Modifications to this part of the structure, particularly to the aromatic ring and its substituents, can significantly alter the compound's activity.

The nature and position of substituents on the benzoyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and biological activity. Research on a series of N-benzoyl amino acid derivatives has provided insights into these effects, particularly in the context of antifungal activity. scielo.org.mxscielo.org.mx

A study evaluating N-benzoyl-L-valine methyl esters against fungal strains demonstrated that the introduction of substituents on the aromatic ring significantly impacts efficacy. scielo.org.mx For instance, derivatives with electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) at the para-position of the benzoyl ring showed varied antifungal activity. Furthermore, increasing the number of methoxy (B1213986) groups, from a 3,4-dimethoxy substitution to a 3,4,5-trimethoxy substitution, led to a notable increase in activity against certain fungal species. scielo.org.mx This suggests that both the electronic nature and the steric bulk of the substituents are critical for optimal interaction with the biological target. scielo.org.mxscielo.org.mx

The most active compounds in a study of N-benzoyl derivatives against a microbial antitumor screen were those with halogen substitutions on the phenyl ring, specifically N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine. nih.gov

| Compound | Benzoyl Ring Substituent (R) | % Inhibition (F. temperatum) | % Inhibition (A. fumigatus) |

|---|---|---|---|

| N-(4-methylbenzoyl)-L-valine methyl ester | 4-CH₃ | 62.4 | 66.9 |

| N-(4-nitrobenzoyl)-L-valine methyl ester | 4-NO₂ | 59.1 | 61.7 |

| N-(3,4-dimethoxybenzoyl)-L-valine methyl ester | 3,4-(OCH₃)₂ | 65.1 | 62.3 |

| N-(3,4,5-trimethoxybenzoyl)-L-valine methyl ester | 3,4,5-(OCH₃)₃ | 72.5 | 78.2 |

The specific placement of the methoxy group on the benzoyl ring is a key determinant of biological activity. The ortho, meta, and para positions offer distinct steric and electronic environments that can dictate how the molecule fits into a binding pocket and interacts with key residues. The 3-methoxy (meta) position in N-(3-methoxybenzoyl)leucine places the electron-donating methoxy group at a location that can influence the molecule's conformation and hydrogen-bonding capacity without imposing the steric hindrance that might be associated with the ortho position.

While direct comparative studies of ortho-, meta-, and para-methoxy N-benzoyl-leucine derivatives are not extensively detailed in the available literature, research on other classes of pharmacologically active molecules demonstrates the importance of isomer position. For example, in a series of beta-adrenergic antagonists, the biological activity was found to be highly dependent on the substitution pattern, with activity decreasing significantly when moving from ortho to meta to para isomers. nih.gov This highlights that the spatial arrangement of functional groups is critical for precise receptor interactions. The meta-position of the methoxy group likely provides an optimal balance of electronic properties and steric accessibility for the target of this compound.

Role of the Leucine (B10760876) Side Chain in Molecular Interactions

The amino acid component, leucine, provides the core scaffold and the characteristic isobutyl side chain, which is fundamental to the molecule's biological profile.

Biological systems are inherently chiral, and as such, the stereochemistry of a molecule is paramount to its activity. This compound is derived from the naturally occurring L-leucine. This specific L-configuration is often essential for proper orientation and binding to chiral biological targets like enzymes and receptors. nih.gov

Studies on the closely related compound, N-acetyl-leucine, have shown that the biological activity resides almost exclusively with the L-enantiomer. In investigations into the treatment of vestibular deficits, N-acetyl-L-leucine was found to be the active component, accelerating behavioral recovery, while the N-acetyl-D-leucine isomer had no effect compared to a placebo. plos.org This stereospecificity underscores the precise three-dimensional arrangement required for the molecule to exert its pharmacological effects. It is highly probable that N-(3-methoxybenzoyl)-L-leucine exhibits similar stereoselectivity, with the L-configuration being essential for its biological function.

The significance of the amino acid side chain's character is evident in SAR studies of N-benzoyl amino acid derivatives. In antifungal assays, the activity was shown to be dependent on the nature of the amino acid side chain. scielo.org.mx Derivatives of amino acids with bulky, hydrophobic side chains like valine, isoleucine, and tryptophan displayed potent activity, whereas derivatives of amino acids with smaller (alanine) or aromatic (phenylalanine) side chains showed different activity profiles. scielo.org.mx The N-benzoyl derivative of leucine, with its isobutyl group, fits within the group of compounds possessing the requisite hydrophobicity for this specific biological activity. scielo.org.mx

| Amino Acid | Side Chain (R') | Side Chain Character | % Inhibition (F. temperatum) |

|---|---|---|---|

| Valine | -CH(CH₃)₂ | Hydrophobic, Branched | 72.5 |

| Leucine | -CH₂CH(CH₃)₂ | Hydrophobic, Branched | 29.0 |

| Isoleucine | -CH(CH₃)CH₂CH₃ | Hydrophobic, Branched | 49.0 |

| Alanine | -CH₃ | Hydrophobic, Small | 71.0 |

| Phenylalanine | -CH₂-Ph | Hydrophobic, Aromatic | 47.0 |

| Tryptophan | -CH₂-Indole | Hydrophobic, Aromatic | 78.5 |

*Data for N-(3,4,5-trimethoxybenzoyl) derivative methyl ester. **Data for unsubstituted N-benzoyl derivative acid.

Conformational Determinants in SAR

The interaction between the N-acyl group and the amino acid portion can lead to specific folded or extended conformations. These conformational preferences are influenced by factors such as intramolecular hydrogen bonding and steric interactions. Theoretical studies on related dipeptides, such as N-acetyl-L-leucine-N'-methylamide, have revealed the existence of multiple stable conformers. The relative stability of these conformers can be influenced by the solvent environment, suggesting that the biologically active conformation may depend on the specific nature of the binding site. The flexibility of the leucine side chain itself also contributes to the molecule's ability to adapt its shape to fit a receptor, a process known as "induced fit." The interplay between the orientation of the 3-methoxybenzoyl group and the spatial disposition of the leucine side chain ultimately defines the molecule's pharmacophoric profile.

Backbone Torsion Angle Analysis

Studies on related N-acyl-amino acid structures have shown that the planarity of the amide bond restricts rotation, and as a result, the φ and ψ angles are the primary determinants of the backbone's three-dimensional structure. For leucine-containing compounds, these angles are influenced by the steric bulk of the isobutyl side chain. Analysis of crystallographic and NMR data of similar molecules indicates a predisposition for conformations that fall within the allowed regions of the Ramachandran plot, typically corresponding to helical or extended sheet-like structures. The specific values of these angles are crucial for positioning the methoxybenzoyl group and the leucine side chain in an optimal orientation for biological interactions.

Table 1: Representative Backbone Torsion Angles in N-acyl-leucine Derivatives

| Dihedral Angle | Typical Range (degrees) | Associated Conformation |

|---|---|---|

| Phi (φ) | -150 to -50 | Extended/Helical |

| Psi (ψ) | -60 to +160 | Extended/Helical |

Side-Chain Dihedral Angle Conformations

The conformation of the leucine side chain is defined by the dihedral angles chi1 (χ1) and chi2 (χ2). These angles determine the spatial orientation of the isobutyl group and are known to have a significant impact on the binding affinity and selectivity of leucine-containing molecules. nih.govyale.edu

The χ1 angle, which describes the rotation around the Cα-Cβ bond, is subject to steric hindrance from the molecule's backbone. expasy.org The most frequently observed conformations for χ1 are gauche(+) (approx. -60°), trans (approx. 180°), and to a lesser extent, gauche(-) (approx. +60°). expasy.org The gauche(-) conformation is generally less stable due to steric clashes with the backbone carbonyl and amide groups. expasy.org For aliphatic amino acids like leucine, the trans conformation for χ1 is less common as it can lead to unfavorable interactions. expasy.org

The χ2 angle involves rotation around the Cβ-Cγ bond and influences the positioning of the two methyl groups of the leucine side chain. nih.govyale.edu Studies have shown that the populations of different χ1 and χ2 rotameric states can be determined using NMR chemical shifts. For leucine, the most populated conformations are typically (χ1 = -60°, χ2 = 180°) and (χ1 = 180°, χ2 = 60°). nih.gov The interplay between these two dihedral angles is critical for achieving a low-energy conformation that facilitates effective binding to a biological target. yale.edu

Table 2: Common Side-Chain Dihedral Angle Conformations for Leucine

| Dihedral Angle | Common Values (degrees) |

|---|---|

| Chi1 (χ1) | -60, 180, +60 |

| Chi2 (χ2) | 60, 180, -60 |

Molecular Interactions and Biological Target Engagement

Investigation of Binding Affinities and Selectivity

The initial step in understanding the pharmacological profile of N-(3-methoxybenzoyl)leucine involves quantifying its binding to various biological macromolecules. These studies are crucial for determining the compound's potency and its specificity for its intended targets.

Quantitative binding studies are fundamental to characterizing the interaction between a ligand, such as this compound, and a biological macromolecule. While direct quantitative binding data for this compound is not extensively available in the public domain, studies on analogous N-acyl amino acids demonstrate their capacity to bind to proteins like serum albumin. For instance, N-acyl amino acids have been shown to directly bind to albumin, and this interaction can modulate their bioavailability and activity nih.gov.

In a study focused on a different class of leucine (B10760876) derivatives, N-leucinyl benzenesulfonamides were identified as potent inhibitors of E. coli leucyl-tRNA synthetase. The binding of these inhibitors to the enzyme was quantified using isothermal titration calorimetry (ITC), revealing dissociation constants (Kd) that indicate high-affinity binding core.ac.uk. This highlights the potential for the leucine moiety to drive interactions with specific protein binding pockets.

Table 1: Binding Affinity of N-leucinyl benzenesulfonamide (B165840) Analogues against E. coli LeuRS

| Compound | R-group | Kd (nM) |

| 7a | H | 100 |

| 7b | 3-aminopyridin-2-yl | 20 |

| 7c | 3-aminopyrimidin-2-yl | 10 |

Data sourced from a study on N-leucinyl benzenesulfonamides, which are structurally related to this compound. core.ac.uk

Competitive binding assays are a common and effective method for determining the affinity of a test compound for a receptor or enzyme by measuring its ability to displace a known, often radiolabeled or fluorescently labeled, ligand. acs.org This methodology is particularly useful for high-throughput screening of compound libraries to identify potential drug candidates. nih.gov

Enzymatic Modulation and Inhibition Studies

This compound and its structural analogs have been investigated for their ability to modulate the activity of several key enzymes. These studies provide insights into the compound's potential therapeutic applications and its mechanism of action at a molecular level.

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a critical component of the fungal cell wall, making the enzymes responsible for its synthesis and remodeling, such as chitinases, attractive targets for antifungal agents. nih.govmdpi.com A study on a series of N-benzoyl amino esters and acids, which are structurally similar to this compound, explored their antifungal activity and predicted their interaction with fungal chitinase (B1577495) through docking calculations. scielo.org.mxscielo.org.mx

The study suggested that these compounds could act as inhibitors of fungal chitinase. The docking simulations predicted the binding affinities between the N-benzoyl amino acid derivatives and the enzyme, highlighting interactions involving the aromatic ring of the benzoyl moiety. scielo.org.mxscielo.org.mx While N-benzoyl amino acids themselves were found to be inactive at the tested concentrations, their corresponding methyl esters showed potent antifungal activity. scielo.org.mx This suggests that the esterification of the carboxylic acid is crucial for activity, potentially by enhancing cell permeability or improving interaction with the enzyme's active site. The antifungal activity was also dependent on the amino acid side chain, with derivatives of valine and tryptophan showing the highest activity. scielo.org.mx

Table 2: Predicted Binding Affinities of N-benzoyl Amino Acid Derivatives with Fungal Chitinase

| Compound | Amino Acid | Substituent on Benzoyl Ring | Predicted Binding Affinity (kcal/mol) | Predicted Ki (µM) |

| 1 | L-Valine | H | -7.2 | 8.9 |

| 2 | L-Valine | 3-methoxy | -7.5 | 5.5 |

| 5 | D-Valine | H | -7.3 | 7.9 |

| 6 | L-Valine | 4-methyl | -7.4 | 6.7 |

| 7 | L-Valine | 2,4,6-trimethyl | -7.9 | 2.9 |

Data from docking calculations predicting the interaction of N-benzoyl amino acid derivatives with fungal chitinase. scielo.org.mx

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme responsible for attaching leucine to its cognate tRNA, a critical step in protein biosynthesis. nih.govmdpi.com This makes it a viable target for the development of antimicrobial agents. nih.gov While direct studies on this compound are scarce, research on closely related N-leucinyl benzenesulfonamides has demonstrated potent inhibition of E. coli LeuRS. core.ac.uk

These compounds act as inhibitors of the catalytic site of LeuRS. Enzymatic assays revealed that these N-leucinyl benzenesulfonamides exhibit significant selectivity for bacterial LeuRS over the human ortholog. core.ac.uk The inhibitory activity was found to be influenced by substituents on the phenyl ring of the benzenesulfonamide moiety, with meta-substituted compounds showing enhanced potency. mdpi.com

Table 3: Inhibitory Activity of N-leucinyl-benzenesulfonamide Analogues against LeuRS

| Compound | Substituent on Phenyl Ring | E. coli LeuRS IC50 (µM) | S. aureus LeuRS IC50 (µM) |

| 42 | 3-substituent | 0.002 | 0.33 |

Data represents a selection of N-aminoacyl-arylsulfonamides and their inhibitory activities. mdpi.com

The dynamics of LeuRS inhibition involve the inhibitor binding to the active site and preventing the normal catalytic cycle of aminoacylation. The structural differences between prokaryotic and eukaryotic LeuRS provide a basis for the development of selective inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines, which includes the endocannabinoid anandamide. nih.gov Inhibition of FAAH leads to increased levels of these lipids, which can produce analgesic, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net

While direct data on this compound is not available, studies on structurally similar macamides, such as N-3-methoxybenzyl-linoleamide, have shown significant FAAH inhibitory activity. nih.govresearchgate.net Research has demonstrated that N-3-methoxybenzyl-linoleamide is a time-dependent and dose-dependent inhibitor of FAAH, with a mechanism that is likely irreversible or slowly reversible. nih.govresearchgate.net In silico studies involving molecular docking and molecular dynamics simulations have suggested that macamides like N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide may inhibit FAAH by blocking the membrane access channel to the active site. mdpi.com

The presence of the 3-methoxy group on the benzyl (B1604629) ring appears to be important for activity, potentially forming hydrogen bond interactions with residues in the enzyme. researchgate.net

Receptor-Mediated Phenomena

Receptor-mediated phenomena are central to understanding the pharmacological profile of any compound. They encompass the binding to, and subsequent activation or inhibition of, specific cellular receptors, which in turn initiates a cascade of downstream signaling events.

Currently, there is no specific research data available that details the direct interaction of this compound with the Delta Opioid Receptor (DOR) or other opioid receptors.

Table 1: Key Ligands for the Delta Opioid Receptor

| Ligand Type | Example Compound(s) | Primary Role | Citations |

|---|---|---|---|

| Endogenous Agonist | Enkephalins | Natural ligand for DOR | revvity.com |

| Synthetic Agonist | SNC80, DADLE, DPDPE | Used in research to activate and study DOR | revvity.comnih.govnih.gov |

| Antagonist | Naltrindole | Blocks the activity of DOR agonists | nih.gov |

There is no specific research available detailing the direct effect of this compound on the Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) activation pathways. However, the interaction of its parent amino acid, leucine, is well-documented.

The mTORC1 pathway is a critical cellular signaling hub that regulates cell growth, protein synthesis, and metabolism in response to nutrient availability, particularly amino acids. nih.govoatext.com Leucine is one of the most potent essential amino acids known to activate mTORC1 signaling, and its availability is often a rate-limiting factor for protein synthesis. nih.govphysiology.org The activation of mTORC1 by leucine is mediated by several intracellular sensors, including leucyl-tRNA synthetase (LRS) and Sestrin2. mdpi.com Upon sensing sufficient leucine levels, mTORC1 is recruited to the lysosomal surface where it becomes fully active, leading to the phosphorylation of downstream targets that promote protein synthesis. nih.govoatext.com

Notably, chemical modification of the leucine molecule can significantly alter its effect on mTORC1. For instance, N-acetyl-leucine has been shown to inhibit or negatively regulate mTORC1, in contrast to the activating effect of unmodified leucine. curesyngap1.orgmdpi.com This suggests that the N-acylation of leucine, such as in this compound, could fundamentally change its interaction with the mTORC1 pathway, potentially shifting its function from an activator to an inhibitor or modulator. However, without direct experimental data, the precise impact of the N-(3-methoxybenzoyl) group on mTORC1 signaling remains undetermined.

Table 2: Key Regulators of the mTORC1 Pathway

| Regulator | Type | Role in mTORC1 Signaling | Citations |

|---|---|---|---|

| Leucine | Amino Acid | Potent activator | nih.govphysiology.org |

| Rag GTPases | Protein Complex | Mediate amino acid signaling to mTORC1 | oatext.com |

| Raptor | Protein | Essential component of the mTORC1 complex | nih.gov |

| N-acetyl-leucine | Modified Amino Acid | Inhibitor of mTORC1 | curesyngap1.orgmdpi.com |

There is no available research data describing the target engagement or interaction of this compound with Leucine-rich Repeat Kinase 2 (LRRK2).

LRRK2 is a large, complex enzyme with both kinase and GTPase activity. frontiersin.orgplos.org The gene encoding LRRK2 is named for its leucine-rich repeats, not for a direct interaction with free leucine. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). nih.govreading.ac.uk Many of these pathogenic mutations, such as G2019S, result in hyperactivity of the LRRK2 kinase function, which is believed to contribute to neurodegeneration. plos.orgreading.ac.uk

Due to its strong link to PD, LRRK2 has become a major therapeutic target, with significant efforts focused on developing specific kinase inhibitors. reading.ac.uk LRRK2 is also highly expressed in immune cells and is implicated in regulating innate immune and inflammatory pathways. frontiersin.org The degradation of the LRRK2 protein itself is regulated by cellular processes like autophagy, where it can interact with receptor proteins such as p62/SQSTM-1. plos.org While numerous compounds have been developed and tested for LRRK2 target engagement, this compound is not among those documented in the available literature. acs.org

Table 3: Overview of Leucine-rich Repeat Kinase 2 (LRRK2)

| Feature | Description | Citations |

|---|---|---|

| Protein Type | Multi-domain enzyme with kinase and GTPase activity. | frontiersin.orgplos.org |

| Disease Association | Mutations are the most common genetic cause of Parkinson's Disease. | nih.govreading.ac.uk |

| Pathogenic Mechanism | Disease-causing mutations typically increase kinase activity. | plos.orgreading.ac.uk |

| Cellular Function | Involved in protein synthesis, autophagy, and immune pathways. | frontiersin.orgnih.gov |

| Therapeutic Potential | A key target for the development of kinase inhibitors for PD. | reading.ac.uk |

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.commdpi.com This technique is fundamental in predicting the binding mode and estimating the binding affinity, which is a measure of the strength of the interaction. nih.govsigmaaldrich.comnih.gov

Prediction of Binding Modes and Affinities

For N-(3-methoxybenzoyl)leucine, specific molecular docking studies are not prominently documented. However, research on analogous compounds provides insight into the methodology. For instance, a study involving a series of N-benzoyl amino acid derivatives performed docking calculations to predict binding affinities with fungal chitinase (B1577495), a potential antifungal target. scielo.org.mxscielo.org.mx While this study analyzed the valine analogue, N-(3-methoxybenzoyl)-L-valine methyl ester, rather than the leucine (B10760876) compound, it illustrates how docking scores are used to estimate the strength of ligand-receptor interactions. scielo.org.mx The binding affinity is often expressed as a Gibbs free energy value (ΔG) or an inhibition constant (Ki). scielo.org.mx

Analysis of Aromatic and Alkyl Group Interactions in Binding Pockets

The structure of this compound contains key chemical groups—the aromatic methoxybenzoyl group and the alkyl isobutyl group of the leucine side chain—whose interactions within a protein's binding pocket are critical for binding.

Aromatic Interactions: The methoxybenzoyl group can engage in several types of non-covalent interactions. The benzene (B151609) ring can form π-π stacking interactions with aromatic residues of the target protein (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues. revvity.com The methoxy (B1213986) group itself can act as a hydrogen bond acceptor. plos.org

A detailed analysis for this compound would involve identifying the specific amino acid residues within a target's binding site that form these stabilizing interactions, a standard output of molecular docking simulations. scielo.org.mxfrontiersin.org

Quantum Mechanical and Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) and quantum mechanical (QM) simulations offer a dynamic view of the molecule and its interactions over time. mdpi.comuobaghdad.edu.iq

Conformational Energy Landscape Analysis

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. acs.orgresearchgate.net Analyzing this landscape helps identify the most stable three-dimensional shapes (conformations) of a molecule. scielo.org.mx For this compound, this would involve calculating the energy associated with the rotation around its various single bonds.

While specific studies on the complete energy landscape of this compound are not available, theoretical studies on related molecules like β-leucine have been performed using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) to determine the relative energies of different conformers in both gas phase and solution. scirp.orgscientificarchives.com Such studies reveal how intramolecular forces and interactions with a solvent stabilize certain conformations over others. scirp.org

Simulation of Side Chain Rotamer Preferences

The leucine side chain is flexible and can adopt several preferred conformations known as rotamers. yale.edu The distribution of these rotamers is influenced by the local environment and the covalent attachment of the N-benzoyl group. pitt.edusemanticscholar.org MD simulations can be used to sample these different rotameric states and determine their relative populations and the timescale of interconversion between them. semanticscholar.org This information is critical, as the specific conformation of the leucine side chain can significantly impact how the molecule fits into a binding pocket. yale.edu

De Novo Design and Virtual Screening Applications

This compound could theoretically be utilized in two key computational drug discovery strategies: virtual screening and de novo design.

Virtual Screening: In virtual screening, large libraries of digital compounds are computationally docked against a target protein to identify potential "hits". nih.govnih.govvietnamjournal.ru this compound could be a compound within such a library or could serve as a reference molecule.

De Novo Design: This process involves computationally designing a novel molecule to fit a specific target. scbt.comnih.govnih.gov The N-(benzoyl)leucine scaffold could be used as a starting fragment, which is then elaborated upon by adding or modifying functional groups to optimize binding affinity and other properties. arxiv.org

Currently, there are no published studies where this compound has been specifically identified through a virtual screening campaign or used as a primary scaffold in a de novo design project.

Computational Models for Activity Prediction

To understand and predict the biological activity of this compound and its derivatives, various computational models are employed. A key methodology in this area is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor's active site.

In a study on N-benzoyl amino acid derivatives, molecular docking was used to elucidate the interactions responsible for their observed antifungal activity. scielo.org.mxscielo.org.mx Although the study did not exclusively focus on this compound, the principles are directly applicable. The computational models predicted that these compounds, including by extension this compound, could bind to the active site of enzymes crucial for fungal survival. The predicted interactions often involve hydrogen bonds with key amino acid residues within the catalytic site of the target enzyme. scielo.org.mxscielo.org.mx

Structure-activity relationship (SAR) studies, which are often complemented by computational analyses, are also crucial for predicting activity. For instance, research on leucine derivatives has shown that specific structural features are critical for their ability to activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.gov These studies reveal that while cellular uptake is a prerequisite, the activation of mTORC1 has more stringent structural requirements. nih.gov Such findings allow for the development of predictive models based on the presence or absence of these key chemical moieties.

The following table summarizes the types of computational models used and their applications in predicting the activity of N-benzoyl amino acid derivatives, which can be extrapolated to this compound.

| Computational Model | Application | Predicted Interactions/Properties |

| Molecular Docking | Prediction of binding mode and affinity to a biological target (e.g., fungal enzyme). | Hydrogen bonding, hydrophobic interactions, binding energy (kcal/mol), and predicted inhibitory constant (Ki). scielo.org.mx |

| Structure-Activity Relationship (SAR) Analysis | Identification of key structural features required for biological activity. | Importance of the carboxyl group, amino group position, and side chain characteristics for mTORC1 activation. nih.gov |

| Lattice Energy Calculations | Understanding crystal stability and packing of related benzoyl amino acid derivatives. | Comparison of crystal stabilities between different chemical frameworks. acs.org |

Rational Design of Enhanced Potency and Selectivity

The insights gained from computational models and SAR studies provide a solid foundation for the rational design of new derivatives of this compound with enhanced potency and selectivity.

The primary strategy involves modifying the chemical structure of the parent compound to optimize its interactions with the target receptor. Based on the understanding of structure-activity relationships, specific functional groups can be introduced or modified. For example, in the broader class of N-benzoyl amino acids, the nature of the substituent on the benzoyl ring has been shown to influence biological activity. scielo.org.mx This suggests that modifications to the 3-methoxy group on the benzoyl ring of this compound could lead to derivatives with improved potency.

Furthermore, the amino acid portion of the molecule presents another avenue for modification. Studies on leucine derivatives have highlighted the importance of the L-configuration and the length and branching of the side chain for biological activity. nih.gov Therefore, substituting leucine with other amino acids or modifying the leucine side chain in this compound could be a viable strategy to enhance its potency or to modulate its selectivity towards different biological targets.

A study on gonadotropin-releasing hormone antagonists demonstrated that substituting amino acids within a peptide sequence with non-proteinogenic amino acids like norcysteine could lead to highly potent analogs. scispace.com This principle of bioisosteric replacement can be applied to the rational design of this compound derivatives. Similarly, research on hepsin inhibitors involved replacing arginine with different bioisosteres to improve selectivity. researchgate.net

The following table outlines rational design strategies that can be applied to this compound, based on findings from related compounds.

| Design Strategy | Rationale | Potential Outcome |

| Modification of the Benzoyl Ring Substituent | To optimize interactions with the target's binding pocket. | Enhanced binding affinity and potency. scielo.org.mx |

| Alteration of the Amino Acid Side Chain | To modulate the hydrophobic and steric properties of the molecule. | Improved potency and selectivity. nih.gov |

| Bioisosteric Replacement of the Leucine Moiety | To explore novel interactions and improve pharmacokinetic properties. | Increased potency and altered selectivity profile. scispace.comresearchgate.net |

| Esterification of the Carboxyl Group | To increase lipophilicity and potentially improve cell permeability. | Enhanced antifungal activity has been observed in related compounds. scielo.org.mx |

Through these computational and rational design approaches, the development of novel analogs of this compound with superior therapeutic potential can be systematically pursued.

Metabolite Identification and Biotransformation Pathways in Vitro

In Vitro Metabolic Stability Assessment (e.g., Hepatocytes, Microsomes)

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a critical parameter in drug discovery. wuxiapptec.comnih.gov It is typically assessed by incubating the compound with liver-derived systems, such as cryopreserved hepatocytes or liver microsomes, and monitoring the decrease in the parent compound's concentration over time. wuxiapptec.comthermofisher.com

Microsomes: Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. wuxiapptec.com Microsomal stability assays are primarily used to evaluate Phase I oxidative metabolism. wuxiapptec.com

The metabolic stability of N-(3-methoxybenzoyl)leucine would be determined by incubating it with human or animal liver microsomes and hepatocytes. The rate of disappearance would indicate whether the compound is likely to be rapidly cleared or remain stable in a biological system.

Illustrative Data Table: In Vitro Metabolic Stability of this compound

The following table is a hypothetical representation of results from a metabolic stability assay.

| Test System | Parameter | Illustrative Value | Interpretation |

| Human Liver Microsomes | Half-life (t½, min) | > 30 | Low to moderate clearance via Phase I enzymes. |

| Intrinsic Clearance (CLint, µL/min/mg protein) | < 23 | Low metabolic turnover. | |

| Human Hepatocytes | Half-life (t½, min) | 25 | Moderate clearance, suggesting involvement of both Phase I and Phase II pathways. |

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | 28 | Moderate metabolic turnover. |

Identification of Phase I Metabolites

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. abdn.ac.uk For this compound, these reactions would likely involve oxidation and demethylation.

Oxidation is a common metabolic pathway catalyzed mainly by CYP enzymes. abdn.ac.uk Potential oxidation sites on this compound include the leucine (B10760876) side chain and the aromatic ring.

Aliphatic Hydroxylation: The isobutyl side chain of the leucine moiety is susceptible to hydroxylation at various positions, leading to the formation of hydroxylated metabolites. Studies on capsaicin, which also has an aliphatic chain, show that such hydroxylation is a key metabolic pathway. nih.gov The oxidation of leucine itself is a well-documented process in endogenous metabolism. nih.gov

Aromatic Hydroxylation: The benzoyl ring could undergo hydroxylation, although this is generally less common than modification of existing functional groups.

O-Demethylation: The methoxy (B1213986) group on the benzoyl ring is a prime target for O-demethylation by CYP enzymes. nih.gov This reaction would cleave the methyl group to form a phenolic hydroxyl group, yielding N-(3-hydroxybenzoyl)leucine. This is a very common metabolic pathway for xenobiotics containing methoxy moieties. nih.govnih.gov

N-Dealkylation (Amide Bond Cleavage): While the amide bond in N-acyl amino acids is generally stable, its enzymatic hydrolysis is a possible metabolic route. pnas.org This cleavage would result in the formation of two separate metabolites: 3-methoxybenzoic acid and leucine.

Illustrative Data Table: Potential Phase I Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction | Key Enzyme Family |

| M1 | N-(3-hydroxybenzoyl)leucine | O-Demethylation | CYP P450 |

| M2 | N-(3-methoxybenzoyl)-hydroxy-leucine | Aliphatic Hydroxylation | CYP P450 |

| M3 | 3-Methoxybenzoic acid | Amide Hydrolysis | Amidase/Hydrolase |

| M4 | Leucine | Amide Hydrolysis | Amidase/Hydrolase |

Identification of Phase II Metabolites

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. drughunter.comreactome.org

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to a substrate. drughunter.comnumberanalytics.com

Phenolic Glucuronidation: The primary metabolite from O-demethylation, N-(3-hydroxybenzoyl)leucine (M1), possesses a phenolic hydroxyl group that is an excellent substrate for UGT enzymes. This would result in the formation of a glucuronide conjugate. nih.gov

Acyl Glucuronidation: The carboxylic acid group of the leucine moiety can be directly conjugated with glucuronic acid to form an acyl glucuronide. nih.gov This can occur with the parent compound or its hydroxylated metabolites. Acyl glucuronides are a known class of metabolites for compounds containing a carboxylic acid function. nih.govhyphadiscovery.com

Sulfation is another important conjugation reaction, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group to the substrate. nih.govuomus.edu.iq

Phenolic Sulfation: Sulfation often competes with glucuronidation for phenolic substrates. uomus.edu.iq The N-(3-hydroxybenzoyl)leucine metabolite (M1) would be a likely substrate for SULT enzymes, leading to the formation of a sulfate (B86663) conjugate. nih.gov For many phenolic compounds, both glucuronide and sulfate conjugates are formed, with the predominant pathway depending on the specific compound and enzyme kinetics. uomus.edu.iq

Illustrative Data Table: Potential Phase II Metabolites of this compound

| Metabolite ID | Proposed Structure | Precursor | Metabolic Reaction | Key Enzyme Family |

| M5 | N-(3-hydroxybenzoyl)leucine-O-glucuronide | M1 | O-Glucuronidation | UGT |

| M6 | This compound-acyl-glucuronide | Parent Compound | Acyl Glucuronidation | UGT |

| M7 | N-(3-hydroxybenzoyl)leucine-O-sulfate | M1 | O-Sulfation | SULT |

Analytical Methodologies for Metabolite Profiling (e.g., LC-MS/MS, HRMS)

The identification and profiling of metabolites from a parent compound, such as this compound, following in vitro incubation with metabolically active systems like human liver microsomes (HLM), are critically dependent on advanced analytical techniques. mdpi.comresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are the cornerstone technologies for these studies, offering the requisite sensitivity and selectivity to detect and structurally elucidate metabolites within complex biological matrices. researchgate.netunit.no

Liquid chromatography (LC) is essential for separating the parent compound from its various metabolites and endogenous matrix components prior to detection. lcms.cz Techniques like Ultra-Performance Liquid Chromatography (UPLC), which uses columns with sub-2 µm particles, provide enhanced resolution, speed, and sensitivity compared to traditional HPLC. lcms.cz The choice of chromatographic conditions, including the column type (e.g., reversed-phase C18), mobile phase composition, and gradient, is optimized to achieve effective separation of compounds with varying polarities. researchgate.net

Mass spectrometry (MS) serves as the detector, ionizing the separated compounds and measuring their mass-to-charge ratio (m/z). researchgate.net This enables the detection of potential metabolites, which are typically identified by mass shifts from the parent drug corresponding to specific metabolic reactions (e.g., hydroxylation, demethylation, glucuronidation).

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are powerful tools in metabolite profiling because they provide highly accurate mass measurements (typically with an error of less than 5 ppm). unit.no This high mass accuracy allows for the determination of the elemental composition of a metabolite, which is a crucial first step in its structural identification. researchgate.net For example, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. frontiersin.org The data generated by HRMS is used to screen for all detectable metabolites in an untargeted fashion, providing a comprehensive overview of the biotransformation products. unit.no

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed for the structural confirmation of metabolites. In this technique, a specific metabolite ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern, or MS/MS spectrum, provides structural information that helps to pinpoint the site of metabolic modification on the molecule. In quantitative studies, a specific type of MS/MS analysis known as Multiple Reaction Monitoring (MRM) is often used on triple quadrupole (TQ) mass spectrometers for its high sensitivity and specificity in measuring the concentration of known metabolites. researchgate.netthermofisher.com More advanced "scheduled" MRM methods can analyze hundreds of metabolites in a single run by targeting the analysis of each compound around its specific retention time. researchgate.net

The general workflow for metabolite profiling using these techniques involves incubating the test compound with a biological system (like HLM), followed by sample preparation (e.g., protein precipitation) to extract the analytes. nih.govresearchgate.net The extract is then injected into the LC-MS system. The resulting data is processed using specialized software to detect metabolite peaks, determine their elemental composition from accurate mass measurements, and analyze their fragmentation patterns to propose a chemical structure.

The following data tables illustrate the type of information generated during such analyses.

Table 1: Illustrative LC-MS/MS Parameters for Metabolite Analysis

This table provides an example of the parameters that would be defined for an LC-MS/MS method to analyze metabolites. These parameters are specific to each compound and are optimized during method development.

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Flow Rate | 0.4 mL/min | Controls the speed of the separation. |

| Gradient | 5% to 95% B over 10 minutes | Varies the mobile phase composition to elute compounds with different properties. |

| Injection Volume | 5 µL | The amount of sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions; suitable for many nitrogen-containing compounds. |

| Scan Type | Full Scan (for HRMS) / MRM (for quantitative analysis) | Defines how the mass spectrometer collects data. |

| Mass Range | 100-1000 m/z | The range of mass-to-charge ratios scanned by the instrument. |

| Collision Energy | Variable (e.g., 20-40 eV) | The energy used to fragment ions in MS/MS experiments. researchgate.net |

Table 2: Example of Potential Metabolites Identified by Mass Shift

This table shows hypothetical biotransformations for a compound and the corresponding change in mass that would be detected by the mass spectrometer. The accurate mass measured by HRMS would be used to confirm the elemental composition.

| Proposed Biotransformation | Mass Change (Da) | Resulting Formula Change | Example Metabolite Structure |

| Hydroxylation | +15.9949 | +O | Addition of a hydroxyl group (-OH) |

| Demethylation | -14.0157 | -CH₂ | Removal of a methyl group (-CH₃) |

| Glucuronidation | +176.0321 | +C₆H₈O₆ | Conjugation with glucuronic acid |

| N-dealkylation | Variable | Removal of an alkyl group from a nitrogen atom | |

| N-acetylation | +42.0106 | +C₂H₂O | Addition of an acetyl group (-COCH₃) nih.gov |

Chemical Biology Applications and Probe Development

Development of N-(3-methoxybenzoyl)leucine as Research Tools

While there is no specific information on this compound, the development of related N-acyl amino acids and their derivatives as research tools is documented. These tools are often designed to probe biological systems, identify protein interactions, or elucidate metabolic pathways. kyoto-u.ac.jpresearchgate.net For instance, a structurally similar compound, N-(3-methoxybenzoyl)-L-valine methyl ester, has been synthesized and characterized, though its evaluation was for antifungal activity rather than as a chemical biology probe. scielo.org.mxscielo.org.mx The general strategy involves creating derivatives that can be used for affinity chromatography, fluorescence imaging, or other biochemical assays to study specific biological questions. nih.govacs.org

Use in Target Deconvolution and Validation Studies

Target deconvolution is the process of identifying the specific molecular targets to which a bioactive compound binds to elicit a biological response. Chemical probes are essential for this process. acs.org Although no target deconvolution studies have been published for this compound, leucine (B10760876) itself has been identified as a key activator of mTORC1 signaling in macrophages, a finding confirmed through studies involving amino acid stimulation and monitoring downstream markers. nih.gov A hypothetical chemical probe based on this compound could potentially be synthesized with a reporter tag (like a fluorophore or biotin) to identify its binding partners within a cell lysate, thereby deconvoluting its targets and validating their role in a biological pathway.

Integration into Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. acs.orgresearchgate.net This technology offers a powerful method for target validation and therapeutic intervention. nih.gov The design of a PROTAC is modular, consisting of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker.

There are no published examples of this compound being used in a PROTAC. However, related structural motifs have appeared in complex PROTAC designs. For example, the LRRK2-targeting PROTAC degrader, XL01126, incorporates a derivative of 3-methoxybenzoic acid as part of its ligand that binds to the target protein LRRK2. acs.orgchemrxiv.org This demonstrates that benzoyl moieties can be suitable components for target ligands in PROTAC development. Theoretically, if this compound were found to bind to a specific protein of interest, it could be developed into the target-binding component of a novel PROTAC.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Understanding

To fully elucidate the biological role and therapeutic potential of N-(3-methoxybenzoyl)leucine, future research will increasingly rely on the integration of multiple "omics" data streams. This systems-biology approach provides a comprehensive view of the molecular and cellular impact of a compound, moving beyond a single pathway or target. mdpi.comresearchgate.net

The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal the complex interplay between different biological layers. mdpi.com For instance, transcriptomic and proteomic data can show how this compound alters gene and protein expression profiles, while metabolomics can identify changes in small-molecule metabolites, offering direct insights into the compound's effect on metabolic pathways. mdpi.comnih.gov This is particularly relevant given that the leucine (B10760876) component of the molecule is a key regulator of the mTOR signaling pathway, which is central to muscle protein synthesis and cell growth. nih.govopenaccessjournals.com

By combining these datasets, researchers can construct detailed molecular networks to understand disease mechanisms and how a compound like this compound might modulate them. mdpi.comnih.gov This integrated approach can help identify novel biomarkers for drug efficacy and patient response, a critical step toward personalized medicine. nih.govnih.gov Studies have already demonstrated that multi-omics analysis can successfully identify genes and pathways related to amino acid metabolism that are associated with clinical outcomes in diseases like cancer. nih.gov Applying such methodologies will be crucial for uncovering the full therapeutic utility of this compound.

Table 1: Key Multi-Omics Technologies and Their Applications

Advanced Computational Prediction and Machine Learning in Drug Discovery

The role of computational methods in drug discovery has expanded significantly, evolving from simple screening to sophisticated prediction and design. nih.gov For a molecule like this compound, machine learning (ML) and other advanced computational tools offer powerful avenues for accelerating research and development. amerigoscientific.com

ML algorithms can be trained on large datasets of known bioactive compounds to predict the biological activity of new molecules. researchgate.netacs.org For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the antifungal activity, a known property of related N-benzoyl amino acids, or other potential therapeutic effects based on the chemical structure of this compound and its analogs. mdpi.com These models help prioritize which compounds to synthesize and test, saving considerable time and resources. acs.org

Furthermore, computational approaches are essential for predicting drug-target interactions. nih.gov By using docking simulations and ML-based methods, researchers can screen vast libraries of biological targets to identify the most likely proteins that this compound interacts with. mdpi.comijpbs.com This is crucial for understanding its mechanism of action and potential off-target effects. Ensemble deep learning strategies and protein language models are emerging as powerful tools for predicting the bioactivity of peptides and their derivatives with increasing accuracy. d-nb.info These in silico techniques are becoming indispensable for designing novel therapeutics based on amino acid scaffolds. nih.gov

Table 2: Computational Approaches in Drug Discovery for Amino Acid Derivatives

Novel Synthetic Strategies for Enhanced Compound Libraries

The synthesis of diverse chemical libraries is fundamental to drug discovery. For this compound, future progress will depend on the development and application of novel synthetic strategies that allow for the rapid and efficient creation of a wide range of analogs.

One of the most powerful techniques for generating peptide and amino acid derivatives is Solid-Phase Peptide Synthesis (SPPS). openaccessjournals.com Recent advances in Fmoc-based SPPS, such as improved building blocks and milder reaction conditions, make it the method of choice for synthesizing modified peptides and amino acid derivatives. nih.govsemanticscholar.orgnih.gov This methodology is well-suited for creating libraries of compounds where the leucine or the 3-methoxybenzoyl moiety is systematically modified to explore the structure-activity relationship (SAR).

Beyond traditional methods, researchers are exploring innovative strategies to overcome challenges in peptide synthesis and expand the diversity of accessible molecules. openaccessjournals.com This includes the development of new coupling reagents, protecting groups, and enzymatic approaches. uni-duesseldorf.de For example, the use of aminoacylases presents a green chemistry alternative to traditional chemical synthesis for forming N-acyl-L-amino acids. uni-duesseldorf.de Additionally, techniques like the asymmetric Strecker synthesis, which can be performed catalytically, offer efficient routes to enantiomerically pure α-amino acids that can serve as building blocks for more complex derivatives. acs.org The integration of ribosomal synthesis with genetic code reprogramming also opens up possibilities for producing libraries of non-standard, macrocyclic peptides inspired by natural products. mdpi.com These advanced synthetic tools will be instrumental in generating enhanced compound libraries around the this compound scaffold for future screening and optimization campaigns.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-methoxybenzoyl)leucine, and how are reaction conditions optimized?

- Methodology :

- Route 1 : React leucine with 3-methoxybenzoyl chloride in the presence of a base (e.g., DIPEA) under inert conditions (N₂ atmosphere) at 0–5°C. Monitor reaction progress via TLC (silica gel G 60 F254, ethyl acetate/hexane eluent) .

- Route 2 : Use a coupling agent like HATU or EDC/HOBt for amide bond formation in anhydrous DMF. Optimize stoichiometry (1:1.2 molar ratio of leucine to acylating agent) and reaction time (4–6 hr) to minimize byproducts .

- Purification : Isolate crude product via acid-base extraction (HCl/NaHCO₃), followed by column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Structural Confirmation :

- NMR : Assign ¹H and ¹³C signals (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR; carbonyl carbons at δ ~170–175 ppm in ¹³C NMR). Use DMSO-d₆ or CDCl₃ as solvents .

- HPLC-UV : Validate purity (>98%) using a C18 column with a pH 3 phosphate buffer/methanol mobile phase (6:1 ratio, 1.2 mL/min flow rate). Detect at 230 nm .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or EI-MS (e.g., [M+H]⁺ expected for C₁₄H₁₉NO₄ at m/z 266.2) .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software?

- Procedure :

- Data Collection : Use high-resolution X-ray diffraction data (λ = 1.5418 Å) and integrate intensities with SHELXTL .

- Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson-based phasing. Refine with SHELXL using least-squares minimization and anisotropic displacement parameters .

- Validation : Check for twinning or disorder using the R-factor convergence (target R₁ < 0.05) and the Mercury CSD plugin for packing analysis .

Q. What computational approaches model the interactions of this compound with biological targets?

- Methods :

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., leucine-binding enzymes) using the Amber force field. Solvate the system in TIP3P water, equilibrate at 300 K, and run 100-ns trajectories .

- Docking Studies : Use AutoDock Vina to predict binding poses. Validate with MM-GBSA free energy calculations .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) when characterizing derivatives?

- Troubleshooting :

- Dynamic Effects : Check for tautomerism or rotameric equilibria via variable-temperature NMR .

- Impurity Analysis : Compare experimental ¹³C DEPT spectra with computational predictions (e.g., ACD/Labs or ChemDraw) to identify minor contaminants .

Q. What strategies are employed for isotopic labeling of this compound in metabolic studies?

- Synthesis : Incorporate deuterium (²H) at the leucine α-carbon via exchange with D₂O under basic conditions. Repeat cycles (3×) to achieve >95% isotopic enrichment .

- Tracing : Use LC-MS/MS to track labeled metabolites in cell cultures, monitoring m/z shifts (e.g., +1 Da for ²H) .

Data Contradiction Analysis

Q. How can conflicting solubility or stability data for this compound be reconciled?

- Approach :

- Solubility : Test in multiple solvents (DMSO, EtOH, buffers) at controlled pH (3–9). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze via HPLC to identify decomposition products (e.g., hydrolyzed leucine or 3-methoxybenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.